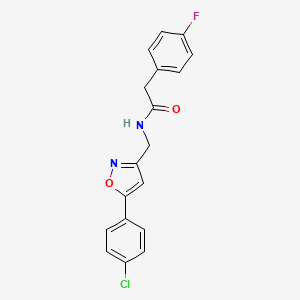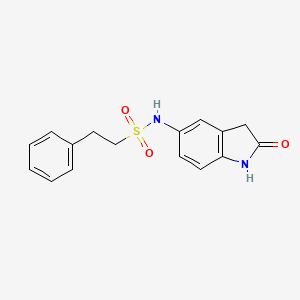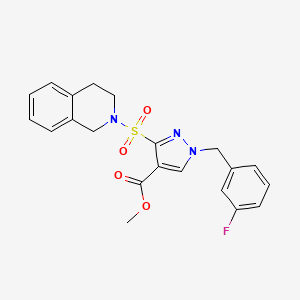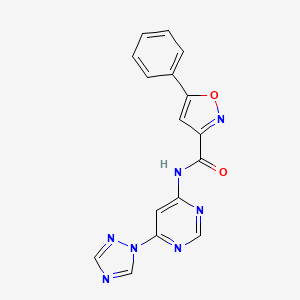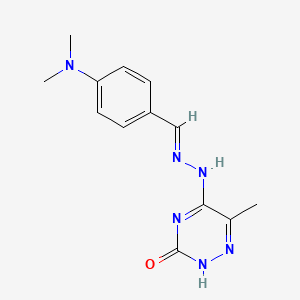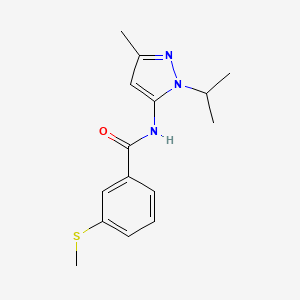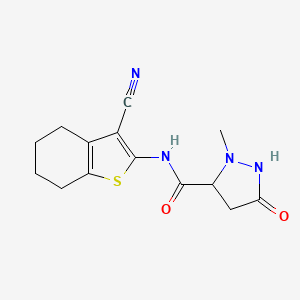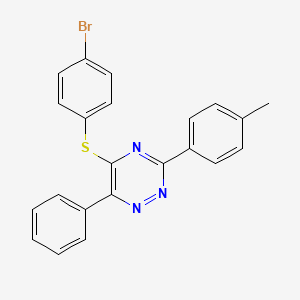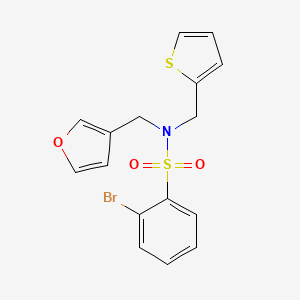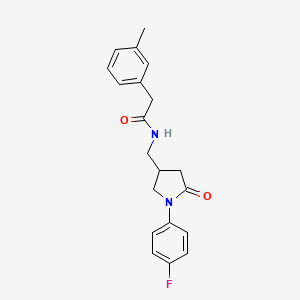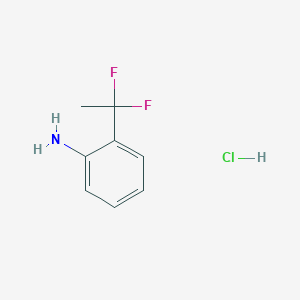
2-(1,1-Difluoroethyl)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-Difluoroethyl)aniline hydrochloride is a chemical compound with the CAS Number: 1864073-26-6 . It has a molecular weight of 193.62 .
Molecular Structure Analysis
The InChI code for 2-(1,1-Difluoroethyl)aniline hydrochloride is1S/C8H9F2N.ClH/c1-8(9,10)6-4-2-3-5-7(6)11;/h2-5H,11H2,1H3;1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-(1,1-Difluoroethyl)aniline hydrochloride is a powder . It is stored at temperatures below -10 degrees .科学的研究の応用
Radical Arylation Reactions :
- Hofmann et al. (2014) discussed the preparation of substituted 2-aminobiphenyls from arylhydrazine hydrochlorides and anilines. This process involves biphasic radical arylation reactions with dioxygen from air as an oxidant. The study highlights the ortho:meta regioselectivities achieved in this method, especially for anilines with a donor substituent in the para position (Hofmann, Jasch, & Heinrich, 2014).
Corrosion Inhibition :
- Farsak et al. (2015) investigated the effects of certain aniline derivatives, such as (E)-N-((E)-3-phenylallylidene)-2-(phenylthio)aniline, on the corrosion of low carbon steel in hydrochloric acid solution. Their research found that these compounds can effectively inhibit corrosion, even at high temperatures (Farsak, Keleş, & Keleş, 2015).
Vibrational and Structural Analysis :
- Arjunan, Rani, and Mohan (2011) conducted spectroscopic and quantum chemical studies on the electronic structure of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. This study provides insights into the vibrational, structural, thermodynamic characteristics, and electronic properties of these compounds (Arjunan, Rani, & Mohan, 2011).
Synthesis of Pesticides and Herbicides :
- Li-shan (2002) reviewed the main methods for preparing 2,6-dichloro-4-trifluoromethyl aniline, an intermediate in the production of high-efficiency, low-toxic pesticides and new herbicides. The paper also summarizes the characteristics and applications of these derived pesticides and herbicides (Zhou Li-shan, 2002).
Polyurethane Synthesis :
- Buruianǎ et al. (2005) synthesized new o-hydroxy Schiff bases, including derivatives of aniline, for use as quaternization agents in polyetherurethane. This research highlights the application of these compounds in creating polymeric films with fluorescent properties (Buruianǎ et al., 2005).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
2-(1,1-difluoroethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-8(9,10)6-4-2-3-5-7(6)11;/h2-5H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSKCNQTNZGDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Difluoroethyl)aniline hydrochloride | |
CAS RN |
1864073-26-6 |
Source


|
| Record name | 2-(1,1-difluoroethyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2598686.png)
![[3-(Methylsulfanyl)phenyl]hydrazine hydrochloride](/img/structure/B2598689.png)
![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2598690.png)
![3-(3,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2598691.png)
